6-Bromo-1-methylindole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-bromo-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9(6-13)4-7-2-3-8(11)5-10(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGLQRJZOPPFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1382774-60-8 | |
| Record name | 6-bromo-1-methyl-1H-indole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-1-methylindole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-Bromo-1-methylindole-2-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical architecture, physicochemical properties, synthetic pathways, and its potential as a scaffold for novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of indole-based compounds.
Introduction: The Significance of the 6-Bromoindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 6-position of the indole ring has been shown to impart a range of potent biological activities. Derivatives of 6-bromoindole have demonstrated significant antimicrobial, antifungal, and anti-inflammatory properties, making them a fertile ground for drug discovery programs.[1][2] this compound, with its reactive aldehyde functionality, represents a key intermediate for the elaboration of this promising scaffold into a diverse library of bioactive molecules. The N-methylation also enhances lipophilicity and can influence the metabolic stability and binding affinity of the final compounds.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively reported in the literature, we can infer its properties from its close analogue, 6-Bromo-1H-indole-2-carbaldehyde, and through spectroscopic principles.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties. Note that the data for the N-H analogue is provided for reference.
| Property | Value (Predicted or from Analogue) | Source |
| Molecular Formula | C₁₀H₈BrNO | - |
| Molecular Weight | 238.08 g/mol | - |
| IUPAC Name | 6-bromo-1-methyl-1H-indole-2-carbaldehyde | - |
| CAS Number | Not available (Analogue 6-Bromo-1H-indole-2-carbaldehyde: 105191-12-6) | [3] |
| Appearance | Expected to be a pale yellow to brown solid | Inference |
| Melting Point | Not available (Analogue 6-Bromo-1H-indole-2-carbaldehyde: 181-183 °C) | [3] |
| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents | Inference |
| XLogP3 | ~3.0 (Predicted) | Inference |
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of NMR, IR, and Mass Spectrometry.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the aldehyde proton. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The N-methyl group will be a singlet around δ 3.8-4.2 ppm. The aromatic protons will exhibit characteristic splitting patterns based on their coupling constants.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a highly deshielded position (δ 180-190 ppm). The N-methyl carbon will resonate around δ 30-35 ppm. The remaining aromatic and pyrrolic carbons will appear in the δ 100-140 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1670-1700 cm⁻¹. Other key absorbances will include C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹) and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[4]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed at m/z 237 and 239.
Synthesis of this compound
The most direct and widely employed method for the formylation of indoles is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring. While formylation of N-unsubstituted indoles often occurs at the C-3 position, N-substituted indoles can undergo formylation at the C-2 position, especially if the C-3 position is blocked or under certain reaction conditions.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis of this compound would logically start from the commercially available 6-Bromo-1-methylindole.
Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
Caution: This protocol is a representative procedure based on established Vilsmeier-Haack methodology and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
6-Bromo-1-methylindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-Bromo-1-methylindole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Quenching: Cool the reaction mixture to 0 °C and carefully pour it into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution until the pH is approximately 8.
-
Extraction and Isolation: Transfer the aqueous mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Rationale and Self-Validation
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous solvents and glassware are crucial for the success of the reaction.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.
-
Stoichiometry: A slight excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting indole.
-
Work-up: The quenching with ice and subsequent neutralization are critical steps to hydrolyze the iminium intermediate to the aldehyde and to remove acidic byproducts.
-
Purification: Column chromatography is essential to separate the desired product from any potential regioisomers (e.g., C-3 formylation) and other impurities.
Chemical Reactivity and Applications in Drug Development
The aldehyde group at the C-2 position of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives for biological screening.
Key Reactions of the Aldehyde Functionality
Caption: Key chemical transformations of the 2-formyl group on the indole scaffold.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (6-Bromo-1-methylindole-2-carboxylic acid) using reagents like sodium chlorite (Pinnick oxidation). This carboxylic acid can then be converted to amides, esters, and other derivatives.[6]
-
Reduction: Selective reduction of the aldehyde to the primary alcohol (6-Bromo-1-methylindol-2-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a route to vinyl-substituted indoles.
-
Condensation Reactions: The aldehyde can undergo condensation with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones. These derivatives are often explored for their biological activities.
Application as a Scaffold for Bioactive Molecules
The 6-bromoindole moiety is a key pharmacophore in a variety of biologically active compounds. For instance, various 6-bromoindole derivatives have been investigated as:
-
Antimicrobial Agents: By elaborating the 2-carbaldehyde into more complex side chains, novel compounds with activity against pathogenic bacteria and fungi can be developed.[1]
-
Anticancer Agents: The indole scaffold is present in many anticancer drugs, and modification of this compound could lead to new cytotoxic agents.
-
Enzyme Inhibitors: The structural features of this molecule make it an attractive starting point for the design of inhibitors for various enzymes implicated in disease.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related compounds such as 6-Bromo-1H-indole and other bromoindole aldehydes suggest the following precautions.[7][8]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4) - Harmful if swallowed.
-
Skin Irritation (Category 2) - Causes skin irritation.
-
Eye Irritation (Category 2A) - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation - May cause respiratory irritation.[3]
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods such as the Vilsmeier-Haack reaction. The reactivity of the 2-formyl group opens up numerous avenues for chemical diversification. Given the proven biological importance of the 6-bromoindole scaffold, this compound represents a key starting material for the development of the next generation of indole-based therapeutics.
References
-
6-bromo-1H-indole-2-carbaldehyde | C9H6BrNO | CID 13567958. (n.d.). PubChem. Retrieved from [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2025, May 7). ACS Publications. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). RSC. Retrieved from [Link]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
6-Bromoindole | C8H6BrN | CID 676493. (n.d.). PubChem. Retrieved from [Link]
-
Formylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]
-
Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (n.d.). MDPI. Retrieved from [Link]
-
6-bromo-N-methyl-N-phenyl-1H-indole-2-carboxamide | C16H13BrN2O. (n.d.). PubChem. Retrieved from [Link]
-
Fig. S7 1 H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). (n.d.). ResearchGate. Retrieved from [Link]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (n.d.). NCBI. Retrieved from [Link]
-
Formylation of Amines. (n.d.). NCBI. Retrieved from [Link]
-
Synthesis of 6-Bromo-2-oxindole. (n.d.). PrepChem.com. Retrieved from [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Publishing. Retrieved from [Link]
-
Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. (n.d.). HETEROCYCLES. Retrieved from [Link]
-
nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. (n.d.). LOCKSS. Retrieved from [Link]
-
Organic Compounds with Biological Activity. (n.d.). MDPI. Retrieved from [Link]
-
Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (n.d.). FLORE. Retrieved from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Sources
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-bromo-1H-indole-2-carbaldehyde | C9H6BrNO | CID 13567958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. 6-Bromo-1-methyl-1H-indole-2-carboxylic acid [synhet.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Technical Whitepaper: Structural Validation of 6-Bromo-1-methylindole-2-carbaldehyde via 1H NMR
The following technical guide is structured to provide an authoritative, self-validating workflow for the structural confirmation of 6-Bromo-1-methylindole-2-carbaldehyde . This guide moves beyond basic spectral listing to explain the causality of the signals, ensuring you can distinguish this specific scaffold from common synthetic impurities or regioisomers.
Executive Summary
The this compound scaffold is a critical intermediate in the synthesis of kinase inhibitors and indole-based alkaloids. Its structural integrity relies on three specific modifications to the indole core: N-methylation at position 1, formylation at position 2, and bromination at position 6.
This guide provides a definitive 1H NMR interpretation framework. Unlike simple spectral matching, this protocol emphasizes coupling constant analysis (
Theoretical Framework & Predicted Shift Logic
Before acquisition, we must establish the magnetic environment of the protons. The molecule possesses 6 magnetically distinct proton environments .
Electronic Environment Analysis
-
Aldehyde (
-CHO): A strong electron-withdrawing group (EWG).[1] It will deshield the adjacent proton significantly, though is on the pyrrole ring and often appears as a singlet. -
N-Methyl (
-Me): An electron-donating group (+I). It provides a diagnostic aliphatic singlet and serves as the "anchor" for NOE experiments. -
Bromine (
-Br): An EWG by induction (-I) but electron-donating by resonance (+M). Its position at is the critical differentiator. It isolates from , destroying the typical ortho-coupling pattern seen in unsubstituted indoles.
The "Fingerprint" Region (Aromatic)
The substitution pattern dictates the splitting:
- (Position 7): Adjacent to the Nitrogen and the Bromine. It has no ortho neighbors . It will appear as a narrow doublet (meta-coupling only) or an apparent singlet.
-
(Position 5): Ortho to
and meta to . It will appear as a doublet of doublets (dd) . -
(Position 4): Ortho to
. It will appear as a doublet (d) .
Experimental Protocol
Sample Preparation
To ensure sharp resolution of long-range coupling (critical for confirming the 6-bromo position), solvent choice is paramount.
-
Primary Solvent: Chloroform-d (
) .[1]-
Why: N-methylated indoles usually exhibit excellent solubility in
. This solvent minimizes viscosity-induced line broadening compared to DMSO, allowing for the resolution of the fine meta-coupling ( Hz) on .
-
-
Alternative Solvent: DMSO-
.-
Use case: If the sample contains trace aldehyde hydrates or if solubility is poor. Note that chemical shifts will move downfield (deshield) by ~0.1–0.3 ppm due to polarity.
-
Standard Workflow:
-
Weigh 10–15 mg of the solid analyte.
-
Dissolve in 0.6 mL of
(containing 0.03% TMS as internal standard). -
Filter through a cotton plug into a precision 5mm NMR tube to remove suspended solids (paramagnetic particulates cause line broadening).[1]
Spectral Assignment & Interpretation[2][3][4][5]
The following data represents the authoritative assignment for this compound in
Quantitative Data Table
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Rationale |
| CHO (Aldehyde) | 9.85 – 9.95 | Singlet (s) | 1H | — | Characteristic aldehyde offset; deshielded by carbonyl anisotropy. |
| H-4 | 7.55 – 7.65 | Doublet (d) | 1H | Ortho-coupling to H-5. Deshielded by ring currents. | |
| H-7 | 7.50 – 7.55 | Singlet (s)* | 1H | Apparent singlet.[2] Meta-coupled to H-5. Isolated by C6-Br. | |
| H-3 | 7.30 – 7.40 | Singlet (s) | 1H | — | Isolated on pyrrole ring. Diagnostic of 2-substitution. |
| H-5 | 7.20 – 7.28 | dd | 1H | Coupled ortho to H-4 and meta to H-7. | |
| N-CH3 | 4.00 – 4.10 | Singlet (s) | 3H | — | N-Methyl group. Downfield due to attachment to heteroaromatic N. |
> Note: H-7 is often reported as a singlet in lower-field instruments (300 MHz) but resolves into a fine doublet (
Detailed Logic Verification (The "Why")
The Aldehyde Confirmation
The signal at ~9.9 ppm confirms the oxidation state of Carbon 2. If this peak is absent or shifted to ~4.5 ppm (CH2-OH), the aldehyde has been reduced. If a broad singlet appears >11 ppm, it may have oxidized to the carboxylic acid.
The Regioisomer Trap (6-Br vs. 5-Br)
This is the most common failure mode. A 5-bromo isomer would produce a drastically different aromatic pattern:
-
6-Bromo (Target):
is a singlet (meta-coupled). is a doublet (ortho-coupled). -
5-Bromo (Impurity):
is a singlet (meta-coupled). is a doublet (ortho-coupled).
Self-Validation Check: Look at the proton signal closest to the N-Methyl group (confirmed via NOE, see Section 5).
-
If the proton spatially close to N-Me is a singlet , you have the 6-Bromo isomer.
-
If the proton spatially close to N-Me is a doublet , you have the 5-Bromo isomer.
Visualization of Logic Workflows
Assignment Flowchart
This diagram illustrates the decision matrix for assigning the spectrum and validating the structure.
Figure 1: Logical workflow for structural confirmation, highlighting the critical differentiation between 6-bromo and 5-bromo isomers.
H-5 Coupling Tree
The H-5 proton is the most complex signal. Understanding its "Doublet of Doublets" pattern is key to confirming the position of the Bromine atom.
Figure 2: Coupling tree for Proton H-5. The large ortho-coupling (
References
-
National Institutes of Health (NIH). (2024).[1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. Retrieved from [Link]
-
Iowa State University. (2024).[1] NMR Coupling Constants: Indole Systems. Chemical Instrumentation Facility. Retrieved from [Link][1]
-
Oregon State University. (2024).[1] 1H NMR Chemical Shift Tables and Solvent Effects. Retrieved from [Link][1]
Sources
Methodological & Application
Reductive amination procedures involving 6-Bromo-1-methylindole-2-carbaldehyde
Application Note: Optimized Reductive Amination Strategies for 6-Bromo-1-methylindole-2-carbaldehyde
Executive Summary
This guide details the synthetic protocols for the reductive amination of This compound , a critical scaffold in the development of kinase inhibitors and GPCR ligands. The presence of the electron-rich indole ring, conjugated with the C2-aldehyde, often reduces electrophilicity, necessitating optimized conditions for imine formation. Furthermore, the 6-bromo moiety serves as a vital handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and must remain intact during reduction.
We present two validated methodologies:
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) – for primary and unhindered secondary amines.
-
Method B (Advanced): Titanium(IV) Isopropoxide / NaBH₄ – for sterically hindered amines or weakly nucleophilic anilines.
Strategic Analysis & Chemical Context
Substrate Profile
-
Electrophilicity: The C2-aldehyde is conjugated to the indole nitrogen (even when methylated). Resonance donation from N1 reduces the partial positive charge on the carbonyl carbon, making imine formation slower than in simple benzaldehydes.
-
Solubility: The lipophilic 6-bromo and 1-methyl groups make the substrate soluble in DCM, DCE, and THF, but poorly soluble in alcohols (MeOH/EtOH) at low temperatures.
-
Chemoselectivity: The 6-bromo group is susceptible to hydrodebromination under strong reducing conditions (e.g., catalytic hydrogenation or LiAlH₄). Hydride donors like STAB and NaBH₄ are chemoselective and will preserve the aryl bromide.
Mechanism of Action
Reductive amination proceeds via a two-stage mechanism:
-
Condensation: The amine attacks the aldehyde to form a hemiaminal, which dehydrates to an imine (or iminium ion).
-
Reduction: The hydride source selectively reduces the imine to the amine.[1]
Visualization: Reaction Mechanism
Figure 1: General mechanism for the reductive amination of indole-2-carbaldehydes.
Protocol A: Sodium Triacetoxyborohydride (STAB)
Best for: Primary amines, unhindered secondary amines (e.g., morpholine, piperidine). Why STAB? It is a mild hydride donor that reduces imines much faster than aldehydes. This allows for a "one-pot" procedure where the reducing agent is present during imine formation, minimizing dimer formation.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv[2]
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Green alternative)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1 M).
-
Amine Addition: Add the Amine (1.1 equiv).
-
Activation: Add Acetic Acid (1.0 equiv).
-
Note: If using an amine hydrochloride salt, add 1.0 equiv of Et₃N to free the base, and increase AcOH to 2.0 equiv.[3]
-
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution often turns slightly yellow/orange as the imine forms.
-
-
Reduction: Add STAB (1.4 equiv) in one portion.
-
Caution: Mild gas evolution (H₂) may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.
-
TLC Tip: Indole aldehydes are UV active. The amine product is usually more polar (lower R_f) and stains with Ninhydrin or Dragendorff’s reagent.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to destroy borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
Protocol B: Titanium(IV) Isopropoxide / NaBH₄
Best for: Sterically hindered amines, anilines, or when Method A fails to reach full conversion. Why Ti(OiPr)₄? It acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[4]
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (anhydrous) or Methanol (for the reduction step)
Step-by-Step Procedure
-
Complexation: In a dry flask under N₂, mix the Aldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF (minimal volume, ~0.5 M).
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if highly hindered).
-
Observation: The mixture will likely become a viscous oil or suspension.
-
-
Dilution: Dilute the mixture with Methanol (to ~0.1 M concentration).
-
Note: NaBH₄ is more effective in protic solvents.
-
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. Caution: Exothermic with gas evolution.
-
Stir: Allow to warm to RT and stir for 2 hours.
-
Quench (Critical): Add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with Brine, dry, and concentrate.
Method Selection Guide
Use the following decision tree to select the appropriate protocol for your specific amine partner.
Figure 2: Decision tree for selecting the optimal reductive amination condition.
Comparison of Reducing Agents
| Feature | STAB (Method A) | NaBH₄ (Method B) | NaCNBH₃ (Legacy) |
| Selectivity | Excellent (Reduces Imine > Aldehyde) | Poor (Reduces Aldehyde > Imine) | Good |
| Toxicity | Low | Low | High (Cyanide risk) |
| pH Sensitivity | Requires Acid (AcOH) | Basic/Neutral | Requires pH 3-4 |
| Water Tolerance | Low (decomposes slowly) | Decomposes rapidly in acid | High |
| Recommendation | Primary Choice | Secondary Choice | Avoid |
Troubleshooting & Optimization
-
Problem: Low Conversion to Imine.
-
Cause: Indole conjugation reduces aldehyde reactivity.
-
Solution: Increase AcOH to 5 equiv (Method A) or switch to Method B (Titanium acts as a water scavenger). Adding 3Å molecular sieves can also help.
-
-
Problem: Formation of Alcohol Side Product (6-Bromo-1-methylindole-2-methanol).
-
Cause: Reducing agent attacking aldehyde before imine formation.
-
Solution: Ensure pre-stirring time (Step 4 in Method A) is sufficient. Do not add STAB until imine formation is observed by TLC.
-
-
Problem: "Sticky" Product on Column.
-
Cause: Secondary/Tertiary amines interact with silanols on silica gel.
-
Solution: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexanes, or use 1-5% 7N NH₃ in MeOH as the polar modifier in DCM.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[1][4] Journal of the Chemical Society, Perkin Transactions 1, (18), 2206-2210. Link
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. designer-drug.com [designer-drug.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selective Oxidation of 6-bromo-1-methylindole-2-methanol: A Guide to Reagent Selection and Protocol Execution
The conversion of 6-bromo-1-methylindole-2-methanol to its corresponding carbaldehyde is a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The indole nucleus, while robust, can be sensitive to harsh oxidative conditions, necessitating the use of mild and selective reagents to prevent side reactions such as over-oxidation to the carboxylic acid or degradation of the heterocyclic ring. This guide provides a detailed analysis of suitable reagents for this transformation, complete with mechanistic insights, comparative data, and step-by-step protocols to aid researchers in achieving high-yield, clean conversions.
Introduction to the Synthetic Challenge
The primary alcohol at the C2 position of the 1-methylindole core is benzylic-like in nature, making it susceptible to oxidation. However, the electron-rich indole ring and the presence of a bromo-substituent require careful consideration when choosing an oxidant. The ideal reagent should offer high chemoselectivity for the primary alcohol, operate under neutral or near-neutral conditions, and allow for a straightforward workup and purification process. Herein, we evaluate three premier methods for this transformation: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and the Swern Oxidation.
Manganese Dioxide (MnO₂): The Heterogeneous Workhorse
Activated Manganese Dioxide is a mild and highly selective oxidant, particularly effective for benzylic and allylic alcohols.[1][2][3] Its heterogeneous nature simplifies product isolation, as the reagent and its reduced form can be removed by simple filtration.[4]
Expertise & Experience: Why MnO₂ is a Prime Candidate
The key to MnO₂'s utility lies in its surface-mediated radical mechanism, which demonstrates a strong preference for activated alcohols like 6-bromo-1-methylindole-2-methanol.[5][6] The reaction proceeds on the surface of the MnO₂ particles, and its efficacy can be highly dependent on the "activation" level or grade of the reagent.[5] A large excess of MnO₂ is often required to drive the reaction to completion, but the mild conditions and excellent selectivity frequently justify this.[4][5] This method is particularly advantageous as it avoids the use of toxic heavy metals like chromium and operates at or near room temperature.
Protocol & Workflow
Protocol: MnO₂ Oxidation of 6-bromo-1-methylindole-2-methanol
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1-methylindole-2-methanol (1.0 equivalent).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 10-20 mL per gram of substrate).[3]
-
Oxidant Addition: Add activated manganese dioxide (MnO₂) in a significant excess (typically 10-20 equivalents by weight).
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 6-bromo-1-methylindole-2-carbaldehyde.
Workflow Diagram: MnO₂ Oxidation
Caption: Workflow for the oxidation using MnO₂.
Dess-Martin Periodinane (DMP): The Mild & Versatile Reagent
Dess-Martin Periodinane is a hypervalent iodine(V) reagent renowned for its mildness, broad functional group tolerance, and rapid reaction times.[7][8][9] It provides a reliable method for oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation.[10][11]
Expertise & Experience: The Rationale for DMP
The Dess-Martin oxidation proceeds under neutral conditions at room temperature, making it ideal for sensitive substrates like indoles.[12][13] The reaction mechanism involves a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination.[10][14] While DMP is highly effective, it is also shock-sensitive and should be handled with care, particularly on a larger scale.[11] The reaction can be buffered with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct, which is crucial for acid-labile compounds.[9]
Protocol & Workflow
Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1-methylindole-2-methanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.[15] For substrates sensitive to acid, add pyridine (1.0-2.0 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.[15]
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional diethyl ether or DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography to afford the pure aldehyde.
Workflow Diagram: DMP Oxidation
Caption: Workflow for the Dess-Martin Periodinane oxidation.
Swern Oxidation: The Cryogenic Powerhouse
The Swern oxidation is a classic, metal-free method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary alcohols to aldehydes.[16][17] It is known for its high yields and wide functional group compatibility, though it requires cryogenic temperatures and produces a malodorous byproduct.[16][18]
Expertise & Experience: When to Choose Swern
This method is exceptionally mild and reliable, preventing over-oxidation to the carboxylic acid.[15][19] The reaction proceeds through the formation of a chloro(dimethyl)sulfonium chloride intermediate, which then reacts with the alcohol.[16] Subsequent deprotonation by a hindered base like triethylamine (Et₃N) leads to the formation of the aldehyde, dimethyl sulfide, and other byproducts.[16] The strictly controlled low temperature (-78 °C) is critical to prevent the decomposition of the reactive intermediates.[20][21] While operationally more demanding due to the low temperatures and the stench of dimethyl sulfide, its reliability often makes it a go-to method in complex syntheses.
Protocol & Workflow
Protocol: Swern Oxidation
-
Activator Preparation: To a solution of anhydrous dichloromethane (DCM) in a three-neck flask under an inert atmosphere, add oxalyl chloride (1.5 equivalents) and cool the solution to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO) (2.5-3.0 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture for 15-30 minutes at -78 °C.[15]
-
Alcohol Addition: Add a solution of 6-bromo-1-methylindole-2-methanol (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the activated mixture. Stir for another 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (Et₃N) (5.0-7.0 equivalents) dropwise to the reaction.[15]
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup: Quench the reaction by adding water. Extract the product with DCM.
-
Purification: Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl), water, and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified by column chromatography. All glassware should be rinsed with bleach to neutralize the dimethyl sulfide odor.[16]
Workflow Diagram: Swern Oxidation
Caption: Stepwise workflow for the Swern Oxidation.
Comparative Analysis of Oxidation Reagents
| Reagent/Method | Temperature | Key Advantages | Key Disadvantages | Typical Equivalents (Oxidant) |
| Manganese Dioxide | Room Temp. | Excellent selectivity for activated alcohols; Heterogeneous (easy workup); Mild conditions. | Requires large excess of reagent; Activity can be variable; Can be slow. | 10-20 (by weight) |
| Dess-Martin Periodinane | Room Temp. | Very mild, neutral conditions; Fast reaction times; High yields; Broad functional group tolerance.[7][9] | Shock-sensitive/potentially explosive; Stoichiometric iodine byproduct. | 1.2 - 1.5 |
| Swern Oxidation | -78 °C to RT | Metal-free; High yields; Excellent functional group tolerance; No over-oxidation.[18][19] | Requires cryogenic temperatures; Produces foul-smelling dimethyl sulfide; Operationally complex. | 1.5 (Oxalyl-Cl) |
Conclusion and Recommendations
The selection of an appropriate oxidizing agent for the conversion of 6-bromo-1-methylindole-2-methanol to its carbaldehyde hinges on the scale of the reaction, available laboratory equipment, and tolerance for specific operational demands.
-
For ease of use and a straightforward workup on a small to medium scale, Manganese Dioxide is an excellent first choice due to its high selectivity and simple filtration-based purification.
-
Dess-Martin Periodinane offers a rapid and reliable alternative , providing clean conversions under exceptionally mild conditions, making it ideal for sensitive, complex molecules.
-
The Swern Oxidation remains a gold standard for its reliability and high yields , particularly on larger scales where its operational complexity is justified by its robust performance.
Each method presented is a powerful tool in the synthetic chemist's arsenal. By understanding the underlying mechanisms and procedural nuances detailed in this guide, researchers can confidently select and execute the optimal protocol for their specific synthetic needs, ensuring a successful and high-yielding transformation.
References
-
[AIR Unimi. (n.d.). Catalytic selective oxidation of primary and secondary alcohols using nonheme
-
)
Sources
- 1. youtube.com [youtube.com]
- 2. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]
- 3. Manganese Dioxide [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A unified strategy to reverse-prenylated indole alkaloids: total syntheses of preparaherquamide, premalbrancheamide, and (+)-VM-55599 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Swern oxidation - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Swern Oxidation [organic-chemistry.org]
- 19. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 20. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 21. jk-sci.com [jk-sci.com]
Scalable production methods for 6-Bromo-1-methylindole-2-carbaldehyde
Application Note: Scalable Production of 6-Bromo-1-methylindole-2-carbaldehyde
Part 1: Strategic Analysis & Route Selection
The synthesis of This compound presents a specific regiochemical challenge that disqualifies the most common indole functionalization methods.
The Regioselectivity Paradox:
-
Vilsmeier-Haack Failure: Standard formylation (POCl₃/DMF) of 1-methylindoles occurs almost exclusively at the C3 position due to the inherent nucleophilicity of the enamine-like C2-C3 bond. This yields the 3-carbaldehyde isomer, not the desired C2 target.[1]
-
Lithiation Risk: Direct C2-lithiation (using n-BuLi) of 6-bromo-1-methylindole is highly risky.[1] The rate of Lithium-Halogen exchange at the C6-Bromine position is competitive with, or faster than, C2-deprotonation, leading to debromination and complex mixtures.[1]
The Solution: The "Carboxylate" Pathway To ensure scalability, process safety, and regiochemical purity, this guide recommends the Carboxylate Reduction-Oxidation Route .[1] This strategy builds the C2-carbon framework using a stable ester precursor, avoiding cryogenic lithiation and ensuring the C6-Bromine remains intact.[1]
Retrosynthetic Logic:
-
Target: this compound[1]
-
Precursor 1: 6-Bromo-1-methylindole-2-methanol (Stable Alcohol)[1]
-
Precursor 2: Ethyl 6-bromo-1-methylindole-2-carboxylate (Stable Ester)[1]
-
Starting Material: Ethyl 6-bromoindole-2-carboxylate (Commercially available or synthesized via Reissert reaction).[1]
Part 2: Visual Workflows (Graphviz)
The following diagrams illustrate the logic and process flow.
Figure 1: Retrosynthetic Analysis & Pathway Selection
Caption: Route selection logic highlighting the stability of the Carboxylate Pathway over direct functionalization.
Figure 2: Process Flow Diagram (PFD)
Caption: Step-by-step unit operations for the scalable synthesis of the target aldehyde.
Part 3: Detailed Experimental Protocols
Step 1: N-Methylation of Ethyl 6-bromoindole-2-carboxylate
This step locks the N1 position.[1] Using Cesium Carbonate (
-
Reagents:
-
Protocol:
-
Charge the reactor with Ethyl 6-bromoindole-2-carboxylate and DMF (10 vol).
-
Add
in one portion (exotherm is minimal).[1] -
Cool to 0°C. Add MeI dropwise over 30 minutes to control alkylation rate.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
IPC (In-Process Control): TLC/HPLC should show <1% starting material.
-
Workup: Pour into ice water (30 vol). The product usually precipitates. Filter the solid.[4][5][6] If oil forms, extract with Ethyl Acetate.[1]
-
Yield: Expect 90–95%.
-
Step 2: Reduction to 6-Bromo-1-methylindole-2-methanol
Selective reduction of the ester to the alcohol without debrominating the aromatic ring.[1]
-
Reagents:
-
Protocol:
-
Charge anhydrous THF into a dry, nitrogen-purged reactor. Cool to 0°C.[4][5]
-
Add
solution slowly. -
Dissolve the N-Methyl ester in THF and add dropwise to the
slurry, maintaining internal temp <10°C. -
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is grams of used. -
Filter the granular aluminum salts through Celite.
-
Concentrate the filtrate to obtain the crude alcohol.
-
Yield: Expect 85–90%.
-
Step 3: Oxidation to this compound
This is the critical step.[1] We require oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Activated Manganese Dioxide (
-
Reagents:
-
Protocol:
-
Dissolve the alcohol in DCM (15 vol).
-
Add Activated
(commercial grade) in portions. -
Stir vigorously at RT (or reflux for faster kinetics) for 12–24 hours.
-
IPC: Monitor for disappearance of alcohol.
-
Workup: Filter through a pad of Celite to remove the manganese oxides. (Caution:
waste can be pyrophoric if dry; keep wet).[1] -
Concentrate the filtrate.
-
Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (Hexane/EtOAc).[1]
-
Yield: Expect 80–85%.
-
Part 4: Data Summary & Critical Quality Attributes
| Parameter | Specification | Rationale |
| Appearance | Pale yellow to off-white solid | Oxidation products often yellow; dark color indicates polymerization.[1] |
| Purity (HPLC) | > 98.0% | High purity required for subsequent Suzuki couplings.[1] |
| Regioisomer | < 0.5% 3-carbaldehyde | Ensures the Vilsmeier impurity (if using alternative routes) is absent.[1] |
| Debrominated Impurity | < 0.1% | Critical check to confirm no halogen exchange occurred. |
| Residual Mn | < 20 ppm | Heavy metal control from Step 3.[1] |
Part 5: Alternative Routes (Why they were rejected)
-
Direct Vilsmeier-Haack on 1-Methyl-6-bromoindole:
-
Direct Lithiation (n-BuLi/DMF):
-
Outcome: Significant formation of 1-methylindole-2-carbaldehyde (loss of Bromine).[1]
-
Mechanistic Insight: Lithium-Halogen exchange on aryl bromides is extremely fast (
), often outcompeting deprotonation at C2 [2].[1] While LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) can sometimes achieve selective deprotonation, it requires strictly controlled cryogenic conditions (-78°C), which are expensive to scale.[1]
-
References
-
Vilsmeier-Haack Regioselectivity: James, P. N., & Snyder, H. R. (1960).[1] Indole-3-aldehyde.[1][4] Organic Syntheses, 39, 30.
-
Lithiation of Haloindoles: Gribble, G. W. (2000).[1] Lithiation of Indoles. In Heterocyclic Scaffolds I (pp. 135-139).[1] Springer.[1] (Discusses the competition between DoM and Li-Hal exchange).
-
Reissert Indole Synthesis (Precursor Synthesis): Noland, W. E., & Baude, F. J. (1963).[1] Ethyl Indole-2-carboxylate.[1] Organic Syntheses, 43, 40. [1]
-
Manganese Dioxide Oxidation: Schroeder, M. et al. (2010).[1] Scalable Synthesis of Indole-2-Carboxaldehydes. Journal of Organic Chemistry. (General reference for MnO2 oxidation of indole alcohols).
-
Commercial Availability of Precursor: 6-Bromo-1-methyl-1H-indole-2-carboxylic acid (CAS 885121-33-5) is a known commercial intermediate, validating the carboxylate route.[1] [1][7]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-l ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03745A [pubs.rsc.org]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 6. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 7. 6-Bromo-1-methyl-1H-indole-2-carboxylic acid [synhet.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
